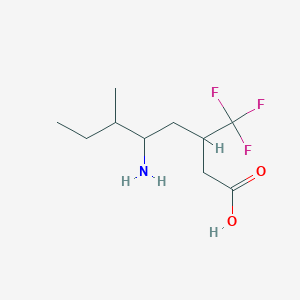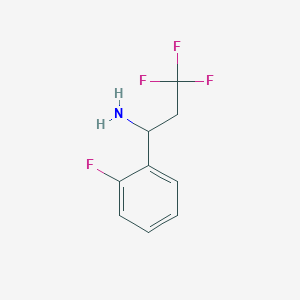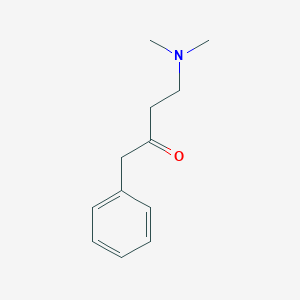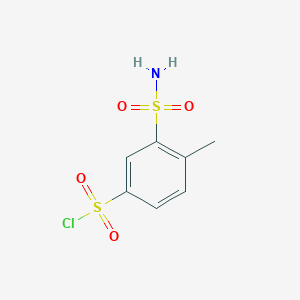
4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO4S2. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various industrial applications. This compound is known for its reactivity and versatility in forming sulfonamide and sulfonyl derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with sulfamic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions usually include maintaining a specific temperature range and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different sulfonyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonic acids, and various sulfonyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfonyl compounds.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with sulfonamide functional groups.
Industry: The compound is employed in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form sulfonamide bonds, which are crucial in various biochemical and industrial processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methyl group.
Benzenesulfonyl chloride: Lacks the methyl and sulfamoyl groups, making it less reactive in certain applications.
4-Methylbenzenesulfonyl chloride: Similar but lacks the sulfamoyl group, affecting its reactivity and applications.
Uniqueness
4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride is unique due to the presence of both the methyl and sulfamoyl groups, which enhance its reactivity and versatility in forming various derivatives. This makes it particularly valuable in organic synthesis and industrial applications where specific functional groups are required.
Properties
Molecular Formula |
C7H8ClNO4S2 |
|---|---|
Molecular Weight |
269.7 g/mol |
IUPAC Name |
4-methyl-3-sulfamoylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3,(H2,9,12,13) |
InChI Key |
NYDUPJCKIICLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride](/img/structure/B13231098.png)
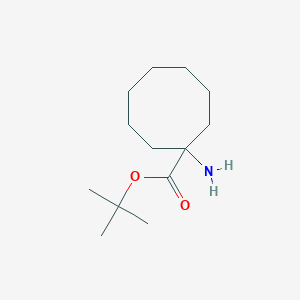


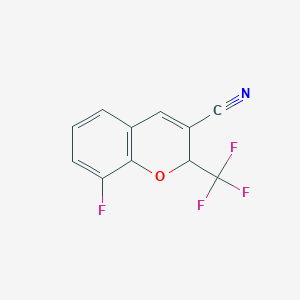
![5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid](/img/structure/B13231129.png)
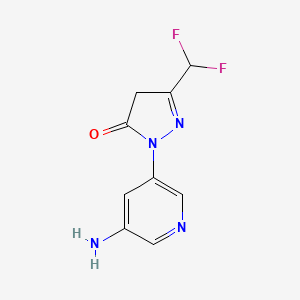
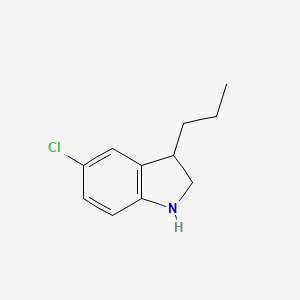

![2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride](/img/structure/B13231148.png)
![Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13231149.png)
